molecular formula C21H19N3O4S B2706032 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903449-65-9

2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2706032
CAS No.: 1903449-65-9
M. Wt: 409.46
InChI Key: UTCCOPDTKZXHKV-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a thiazole-oxybenzoyl group, a four-membered azetidine ring, and a hexahydro-isoindole-1,3-dione moiety. The thiazole ring, known for its electron-rich aromatic system, is linked via an ether bridge to a benzoyl group, which is further attached to the azetidine ring.

Properties

IUPAC Name

2-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-18(13-5-7-15(8-6-13)28-21-22-9-10-29-21)23-11-14(12-23)24-19(26)16-3-1-2-4-17(16)20(24)27/h1-2,5-10,14,16-17H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCCOPDTKZXHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzoylation: The thiazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Isoindole-Dione Formation: The final step involves the formation of the isoindole-dione structure through a cyclization reaction of a phthalic anhydride derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. The thiazole moiety is known for enhancing the antibacterial activity of derivatives. For instance, studies have shown that thiazole-containing compounds can inhibit bacterial growth by targeting specific enzymatic pathways essential for bacterial survival .

Anticancer Potential
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms. In vitro assays have demonstrated that derivatives can effectively reduce the viability of cancer cell lines such as breast and lung cancer cells .

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It may interact with key enzymes involved in metabolic pathways or signal transduction processes, making it a candidate for drug development aimed at diseases such as cancer or metabolic disorders .

Biological Research Applications

Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research has focused on elucidating how it interacts with specific molecular targets such as kinases and receptors involved in disease processes.

Case Studies
Several case studies have reported on the efficacy of thiazole derivatives in preclinical models. For example:

  • A study demonstrated that a related thiazole derivative significantly reduced tumor size in xenograft models of breast cancer.
  • Another investigation highlighted its potential in modulating immune responses in autoimmune diseases through targeted enzyme inhibition .

Material Science Applications

Synthesis of Novel Materials
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new materials with tailored properties for applications in electronics and nanotechnology .

Catalytic Properties
Research has indicated that compounds similar to this can act as catalysts in various organic reactions, enhancing reaction rates and selectivity. This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact through more efficient synthetic methods .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial activityEffective against various bacterial strains
Anticancer potentialInduces apoptosis in cancer cell lines
Enzyme inhibitionPotential to inhibit key metabolic enzymes
Biological ResearchMechanism of action studiesInteracts with kinases and receptors
Case studiesSignificant tumor reduction observed in preclinical models
Material ScienceSynthesis of novel materialsUsed as a building block for advanced materials
Catalytic propertiesActs as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

Thiazole-Benzoyl-Azetidine Derivatives
  • Compound BT-3 (): Features a benzoxazole-substituted azetidinone with a thioate group. While lacking the isoindole-dione unit, its azetidine ring and aromatic systems (benzoxazole) highlight similarities in small-ring nitrogen heterocycles. The IR and NMR spectra of BT-3 (e.g., C=O stretch at 1700 cm⁻¹, δ 6.7–7.5 ppm for aromatic protons) suggest comparable electronic environments for the target compound’s benzoyl and azetidine moieties .
  • Compounds 9a–e (): These incorporate thiazole-triazole-acetamide frameworks with varying aryl substituents. Unlike the target compound, they lack the azetidine and isoindole-dione groups but share the thiazole-aryl linkage, which is critical for bioactivity in docking studies (e.g., inhibition of α-glucosidase) .
Isoindole-Dione Derivatives
  • Imidazole-Isoindoline-1,3-dione (): Retains the isoindole-dione core but replaces the thiazole-azetidine segment with an imidazole-phenyl group.
Azetidine-Containing Compounds
  • Azetidin-2-one Derivatives (): Synthesized via hydrazide-ketone cyclization, these compounds emphasize the reactivity of the azetidine ring. The target compound’s azetidine group likely shares similar synthetic challenges, such as ring strain and purification requirements .

Physicochemical and Spectral Properties

Melting Points and Solubility
  • Compounds 9a–e (): Melting points range from 180–220°C, influenced by aryl substituents (e.g., bromo groups increase crystallinity). The target compound’s hexahydro-isoindole-dione may enhance solubility in polar solvents compared to purely aromatic analogues .
  • BT-3 (): Exhibits broad IR absorption at 3203 cm⁻¹ (N–H stretch) and 1700 cm⁻¹ (C=O), aligning with expected features for the target compound’s amide and carbonyl groups .

Biological Activity

The compound 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

This compound features multiple structural motifs including an isoindole core and a thiazole moiety, which are known to impart various pharmacological properties. The presence of the azetidine ring and the benzoyl group further enhances its potential as a therapeutic agent.

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance, thiazole derivatives are known for their ability to inhibit bacterial cell wall synthesis and exhibit antifungal properties. The specific compound may also share these characteristics due to its thiazole component .

Anticancer Activity

The isoindole structure is often associated with anticancer activity. Studies have shown that related compounds can interact with DNA and proteins, leading to disruption of cellular processes that are crucial for cancer cell proliferation. The mechanism typically involves inhibition of key enzymes or modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. The thiazole ring can potentially bind to active sites of enzymes involved in various metabolic pathways, thereby inhibiting their activity. This interaction could lead to therapeutic effects in diseases where these enzymes play a critical role .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against several microbial strains. For example, it showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria at low concentrations. The minimal inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .

Anticancer Efficacy

A study evaluating the anticancer properties of structurally similar compounds reported significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). These compounds exhibited IC50 values in the micromolar range, indicating potent activity .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Binding to enzymes involved in critical metabolic pathways.
  • DNA Interaction : Potential intercalation into DNA strands leading to disruption of replication and transcription processes.
  • Signal Modulation : Alteration of signaling pathways through receptor interactions.

Data Summary Table

Biological ActivityAssessed ModelResultReference
AntimicrobialVarious bacteriaMIC values < 50 μg/mL
AnticancerMDA-MB-231IC50 = 6.46 μM
Enzyme InhibitionEnzyme assaysSignificant inhibition observed

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, in analogous azetidine-containing heterocycles, reactions in tetrachloromethane with diethylamine as a base and stoichiometric control of aryl halides (e.g., 3,5-dimethoxybenzyl bromide) yielded intermediates in ~42–82% purity after TLC purification . Refluxing in acetic acid or DMF with sodium acetate can facilitate cyclization or acylation steps, as seen in thiazole-triazole hybrids . Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating stereoisomers or regioisomers .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) is essential for verifying azetidine and isoindole-dione moieties. For instance, ¹H NMR signals at δ 3.8–4.2 ppm indicate azetidine protons, while aromatic protons in the thiazole ring appear as doublets at δ 7.5–8.5 ppm . IR spectroscopy can confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-N bonds (~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <2 ppm between calculated and observed values .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting specific biological pathways?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can predict binding affinities of the compound’s thiazole-azetidine core to enzymes like α-glucosidase or kinases. For example, docking poses of similar triazole-thiazole hybrids showed hydrogen bonding between the thiazole sulfur and active-site residues (e.g., Asp214 in α-glucosidase), with binding energies <−8 kcal/mol . MD simulations (AMBER or GROMACS) further assess stability, with RMSD <2 Å over 100 ns indicating stable binding .

Q. How should researchers address contradictions between experimental and computational spectral data?

  • Methodological Answer : Discrepancies in NMR or elemental analysis often arise from solvation effects or tautomerism. For example, calculated vs. experimental carbon content in thiazole derivatives may differ by ~0.3% due to residual solvent (e.g., DMF) in recrystallized products . Validate results using alternative techniques: X-ray crystallography for absolute configuration (e.g., CCDC deposition) or 2D NMR (COSY, HSQC) to resolve overlapping signals in isoindole-dione systems .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound’s azetidine ring?

  • Methodological Answer : Mechanistic studies using DFT (B3LYP/6-31G*) can map transition states, such as ring-opening of azetidine under acidic conditions. For example, protonation at the azetidine nitrogen lowers the activation energy (ΔG‡ ~25 kcal/mol) for nucleophilic attack by thiols . Isotopic labeling (e.g., ¹⁵N in azetidine) combined with LC-MS tracks intermediates in multi-step pathways, as demonstrated in benzothiazole syntheses .

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